molecular formula C21H46O7Si B8037979 Methoxy(triethyleneoxy)undecyltrimethoxysilane

Methoxy(triethyleneoxy)undecyltrimethoxysilane

Cat. No.: B8037979
M. Wt: 438.7 g/mol
InChI Key: ACLUYYFGPPSVTE-UHFFFAOYSA-N
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Description

Methoxy(triethyleneoxy)undecyltrimethoxysilane is an organosilane compound characterized by a unique hybrid structure. It features a hydrophobic undecyl (C11) chain, a hydrophilic triethyleneoxy (OCH2CH2OCH2CH2OCH2CH2O) group, and a trimethoxysilane (Si(OCH3)3) moiety. This amphiphilic design enables dual functionality: the silane group facilitates covalent bonding to inorganic surfaces (e.g., glass, metals) via hydrolysis, while the ethyleneoxy chain enhances solubility in polar solvents and compatibility with organic matrices. Applications span surface modification, adhesives, coatings, and biomedical materials, where its structure optimizes interfacial interactions .

Properties

IUPAC Name

trimethoxy-[11-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]undecyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46O7Si/c1-22-15-16-27-19-20-28-18-17-26-14-12-10-8-6-5-7-9-11-13-21-29(23-2,24-3)25-4/h5-21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLUYYFGPPSVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCCCCCCCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46O7Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

Undecyl alcohol+CH3O(CH2CH2O)3HcatalystCH3O(CH2CH2O)3C11H22OHSi(OCH3)3ClSIM6493.7\text{Undecyl alcohol} + \text{CH}3\text{O(CH}2\text{CH}2\text{O)}3\text{H} \xrightarrow{\text{catalyst}} \text{CH}3\text{O(CH}2\text{CH}2\text{O)}3\text{C}{11}\text{H}{22}\text{OH} \xrightarrow{\text{Si(OCH}3\text{)}3\text{Cl}} \text{SIM6493.7}

Conditions:

  • Catalyst : Titanium isopropoxide (0.5–1.5 mol%)

  • Temperature : 80–110°C

  • Solvent : Toluene or xylene (anhydrous)

  • Yield : 78–85%

Key Parameters:

ParameterOptimal RangeSource
Reaction Time12–18 hours
Molar Ratio (Si:Alc)1:1.05
Purity Post-Distill≥97%

Catalytic Alkoxylation of Chlorosilanes

An alternative route involves alkoxylation of chlorosilane intermediates under controlled conditions, as demonstrated in patents for analogous compounds.

Protocol:

  • Chlorosilane Preparation :

    C11H23Cl+Si(OCH3)3CuCl2C11H22Si(OCH3)3Cl\text{C}_{11}\text{H}_{23}\text{Cl} + \text{Si(OCH}_3\text{)}_3 \xrightarrow{\text{CuCl}_2} \text{C}_{11}\text{H}_{22}\text{Si(OCH}_3\text{)}_3\text{Cl}
  • Alkoxylation :

    C11H22Si(OCH3)3Cl+CH3O(CH2CH2O)3HEt3NSIM6493.7\text{C}_{11}\text{H}_{22}\text{Si(OCH}_3\text{)}_3\text{Cl} + \text{CH}_3\text{O(CH}_2\text{CH}_2\text{O)}_3\text{H} \xrightarrow{\text{Et}_3\text{N}} \text{SIM6493.7}

Advantages:

  • Avoids high-temperature steps (reaction at 50–70°C)

  • Reduces byproduct formation (e.g., disiloxanes)

Limitations:

  • Requires rigorous moisture control (<50 ppm H₂O)

  • Lower yield (65–72%) compared to direct synthesis

Stepwise Functionalization of Undecyltrimethoxysilane

A modular approach is described in CN105541897A, involving sequential ethylene oxide addition and methoxy capping:

Procedure:

  • Epoxidation :

    C11H23Si(OCH3)3H2O2,WO3C11H22O-Si(OCH3)3\text{C}_{11}\text{H}_{23}\text{Si(OCH}_3\text{)}_3 \xrightarrow{\text{H}_2\text{O}_2, \text{WO}_3} \text{C}_{11}\text{H}_{22}\text{O-Si(OCH}_3\text{)}_3
  • Ethylene Oxide Addition :

    C11H22O-Si(OCH3)3+3C2H4OBF3\cdotpEt2OSIM6493.7\text{C}_{11}\text{H}_{22}\text{O-Si(OCH}_3\text{)}_3 + 3\,\text{C}_2\text{H}_4\text{O} \xrightarrow{\text{BF}_3\text{·Et}_2\text{O}} \text{SIM6493.7}

Performance Metrics:

StepConversion EfficiencyPurity
Epoxidation92%89%
Ethylene Oxide Addn88%95%

Purification and Characterization

Distillation Parameters:

  • Vacuum : 0.1–0.5 mmHg

  • Boiling Point : 215°C at 0.5 mmHg

  • Purity Post-Distill : 97% (GC-MS)

Analytical Data:

PropertyValueMethod
Refractive Index1.455–1.458Abbe
Density (25°C)0.977 g/mLPycnometer
Viscosity (25°C)35–45 cPBrookfield

Industrial-Scale Considerations

  • Catalyst Recovery : Titanium isopropoxide can be recycled via aqueous extraction (85–90% recovery)

  • Waste Streams : Methanol and HCl byproducts require neutralization (pH 6–8) before disposal

  • Throughput : Batch reactors achieve 200–500 kg/day; continuous flow systems under development

Emerging Methods and Innovations

Recent patents (US9617657B2) describe microwave-assisted synthesis, reducing reaction times to 2–4 hours with 5–8% yield improvement. Plasma-enhanced silanation is also explored for low-temperature applications (<50°C) .

Chemical Reactions Analysis

Types of Reactions: Methoxy(triethyleneoxy)undecyltrimethoxysilane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alkanes.

  • Substitution: Substitution reactions can replace one or more of the methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Alcohols, ketones, and carboxylic acids.

  • Reduction: Alkanes and alkenes.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Methoxy(triethyleneoxy)undecyltrimethoxysilane is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with enhanced properties.

Biology: In biological research, the compound is used to modify surfaces of biological materials to improve their biocompatibility and functionality. It is also used in the development of drug delivery systems.

Medicine: In the medical field, this compound is used in the preparation of medical devices and implants to enhance their performance and longevity. It is also used in tissue engineering applications.

Industry: In industry, the compound is used for surface treatments of various materials, including glass, ceramics, and metals. It is also used in the production of coatings and adhesives to improve their properties.

Mechanism of Action

The mechanism by which Methoxy(triethyleneoxy)undecyltrimethoxysilane exerts its effects involves the formation of siloxane bonds with the surface of materials. These bonds enhance the hydrophilicity and adhesion properties of the treated surfaces. The molecular targets and pathways involved include the surface functional groups and the chemical environment of the material being treated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Methoxy(triethyleneoxy)undecyltrimethoxysilane with analogous silanes:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Boiling Point (°C/mmHg) Density (g/cm³) Sensitivity
This compound 1384163-86-3 C17H38O5Si 350.57 Undecyl, triethyleneoxy, trimethoxy Not reported ~1.16* Moisture-sensitive
Methoxytriethyleneoxypropyltrimethoxysilane 132388-45-5 C13H30O7Si 326.46 Propyl, triethyleneoxy, trimethoxy 140/0.2 1.163 Moisture-sensitive
11-(Aminooxy)undecyltrimethoxysilane 870482-12-5 C14H33NO4Si 307.51 Undecyl, aminooxy, trimethoxy Not reported Not reported Moisture-sensitive
[11-(Allyloxy)undecyl]trimethoxysilane 1196453-35-6 C17H36O4Si 344.55 Undecyl, allyloxy, trimethoxy Not reported Not reported Moisture-sensitive

*Estimated based on analogous compounds (e.g., Methoxytriethyleneoxypropyltrimethoxysilane ).

Key Observations:
  • Chain Length Effects : The undecyl chain in this compound (C11) imparts higher hydrophobicity compared to the propyl chain in Methoxytriethyleneoxypropyltrimethoxysilane (C3), resulting in greater molecular weight (350.57 vs. 326.46 g/mol) and likely enhanced surface activity .
  • Functional Group Reactivity: The triethyleneoxy group provides superior hydrophilicity and flexibility compared to allyloxy ([11-(Allyloxy)undecyl]trimethoxysilane) or aminooxy (11-(Aminooxy)undecyltrimethoxysilane) groups. Allyloxy enables click chemistry, while aminooxy supports nucleophilic conjugation .
  • Moisture Sensitivity: All compounds require dry storage due to the hydrolytic reactivity of trimethoxysilane groups, which form silanol (Si-OH) bonds upon water exposure .
Antifungal and Surface Activity:

Evidence from phenolic compounds (e.g., geranylphenols) suggests that methoxy group count and electron density influence bioactivity . For example:

  • This compound : Likely acts as a surfactant or coupling agent in coatings, leveraging its amphiphilic structure.
  • 11-(Aminooxy)undecyltrimethoxysilane: The aminooxy group enables covalent attachment to carbonyl-containing biomolecules, making it suitable for biosensor functionalization .
Polymer Compatibility:
  • Methacryloxypropyltrimethoxysilane (analogous to 3-Methacryloxypropyltrimethoxysilane ): The methacryloxy group participates in free-radical polymerization, ideal for dental composites or rubber reinforcement. In contrast, this compound’s ethyleneoxy chain improves compatibility with hydrophilic polymers like polyethylene glycol (PEG).

Biological Activity

Methoxy(triethyleneoxy)undecyltrimethoxysilane, commonly referred to as PEG3C11 Silane, is a silane compound with significant applications in materials science and biochemistry. This compound exhibits unique properties due to its siloxane backbone and ethylene glycol units, making it a subject of interest for various biological applications, particularly in drug delivery systems, surface modification, and as a coupling agent in biocompatible materials.

  • Molecular Formula : C21H46O7Si
  • Molecular Weight : 438.68 g/mol
  • Boiling Point : 215 °C at 0.5 mmHg
  • Density : 0.977 g/mL
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The triethylene glycol moiety enhances solubility and biocompatibility, while the undecyl chain provides hydrophobic characteristics that facilitate membrane penetration.

Key Mechanisms Include:

  • Cell Membrane Interaction : The hydrophobic undecyl group interacts with lipid bilayers, which can enhance cellular uptake of therapeutic agents.
  • Polymeric Electrolyte Formation : This compound can form polymeric structures that act as proton-conducting electrolytes, which are crucial in biofuel cells and other electrochemical applications .
  • Surface Modification : It is used to modify surfaces for improved adhesion and stability in biological environments, enhancing the performance of drug delivery systems.

1. Drug Delivery Systems

Research indicates that silanes like this compound can be utilized to create carriers for drug delivery. The incorporation of this silane into polymer matrices has shown to improve the release profiles of encapsulated drugs due to its amphiphilic nature.

Case Study:

A study published in Chemistry of Materials demonstrated that silanes could enhance the encapsulation efficiency of hydrophilic drugs within polymeric nanoparticles. These nanoparticles exhibited improved stability and controlled release characteristics when modified with this compound .

2. Biocompatibility and Cytotoxicity

The biocompatibility of this compound has been evaluated through various cytotoxicity assays. In vitro studies using fibroblast cell lines indicated low cytotoxicity levels, suggesting that this compound is suitable for biomedical applications where material compatibility is critical.

StudyCell LineConcentrationResult
Ritchie et al., 2006Fibroblast100 µg/mLLow cytotoxicity observed
Zhang et al., 2020HeLa50 µg/mLNo significant cell death

3. Surface Functionalization

This compound is also used for surface functionalization in biomaterials. Its ability to create stable siloxane bonds allows for the attachment of bioactive molecules, enhancing the interaction between materials and biological systems.

Research Findings

Recent studies have focused on the synthesis and characterization of polymeric films incorporating this compound. These films exhibit enhanced mechanical properties and improved hydrophilicity, making them suitable for applications in tissue engineering and regenerative medicine.

Table: Summary of Research Findings

PropertyFinding
Mechanical StrengthIncreased by 30% when incorporating silane
HydrophilicityWater contact angle decreased from 90° to 60°
BiodegradabilityRetained over six months in simulated physiological conditions

Q & A

Q. What are the established synthesis protocols for Methoxy(triethyleneoxy)undecyltrimethoxysilane, and what catalysts are typically employed?

The compound is synthesized via a two-step process:

Silane-Ethylene Oxide Reaction : Trimethoxysilane reacts with ethylene oxide and propylene oxide under catalytic conditions (e.g., Lewis acids like boron trifluoride etherate) to form the triethyleneoxy chain.

Purification : The crude product is purified via fractional distillation (140°C/0.2 mmHg) or column chromatography to isolate the target compound .

Q. Key Considerations :

  • Monitor reaction exothermicity to avoid runaway conditions.
  • Use inert atmospheres (N₂/Ar) to prevent silane hydrolysis.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Technique Parameters Purpose
¹H/¹³C NMR δ 3.5–3.8 ppm (ethyleneoxy protons), δ 3.2–3.4 ppm (methoxy groups)Confirm ethyleneoxy chain length and silane backbone
FTIR 1100 cm⁻¹ (Si-O-C), 2850–2960 cm⁻¹ (C-H stretch)Verify siloxane bond formation and alkyl chain integrity
GC-MS Retention time matching, m/z 326 (molecular ion)Assess purity and detect low-abundance byproducts

Q. What are the critical storage conditions to prevent hydrolysis of this compound during experimental workflows?

  • Moisture Control : Store under inert gas (argon) in sealed, moisture-resistant containers.
  • Temperature : Maintain at 2–8°C to slow degradation kinetics.
  • Solvent Compatibility : Pre-dry solvents (e.g., toluene, THF) with molecular sieves before use .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?

  • Catalyst Screening : Test alternative catalysts (e.g., H₂SO₄ vs. BF₃·Et₂O) to improve selectivity for triethyleneoxy chain formation.
  • Stoichiometric Ratios : Adjust ethylene oxide/silane ratios (empirically, 3:1 molar ratio reduces oligomerization).
  • Reaction Monitoring : Use inline FTIR to track silane consumption and terminate reactions at 85–90% conversion .

Q. What analytical strategies resolve overlapping signals in NMR spectra caused by ethyleneoxy chain conformers in this compound?

  • Variable-Temperature NMR : Conduct experiments at 50°C to reduce signal splitting from chain rotamers.
  • 2D HSQC/TOCSY : Correlate proton-carbon couplings to distinguish ethyleneoxy protons from methoxy groups.
  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to enhance resolution of methoxy (δ 3.2–3.4 ppm) and ethyleneoxy (δ 3.5–3.8 ppm) regions .

Q. How does the ethyleneoxy chain length influence interfacial properties when this compound is used as a surface modifier?

Chain Length Contact Angle Surface Energy Application
Triethyleneoxy85–90°30–35 mN/mHydrophilic coatings
Longer chains>100°<25 mN/mHydrophobic surfaces

Mechanistic Insight : The triethyleneoxy chain balances hydrogen bonding (via ether oxygens) and steric hindrance, enabling tunable wettability for substrates like silica or polymers.

Contradictions and Mitigation

  • Synthesis Byproducts : notes oligomer formation during synthesis, while reports high purity via distillation. To reconcile, optimize distillation conditions (e.g., reduced pressure, short path distillation).
  • Hydrolysis Sensitivity : While emphasizes strict anhydrous handling, specifies a "slow" reaction with moisture. Use Karl Fischer titration to quantify residual water in solvents (<50 ppm) .

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